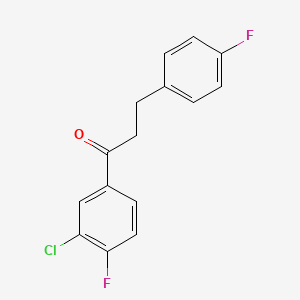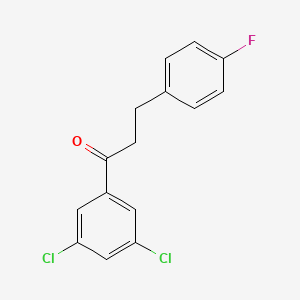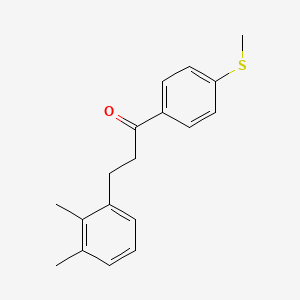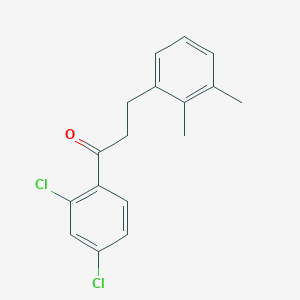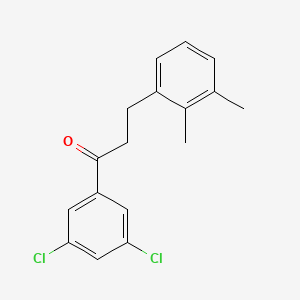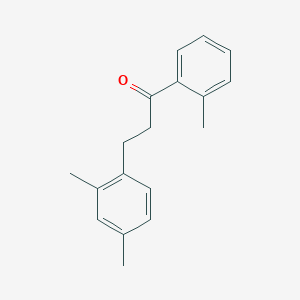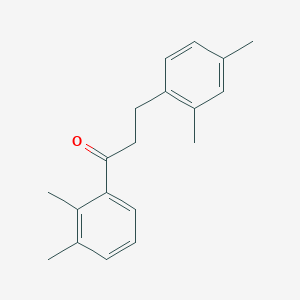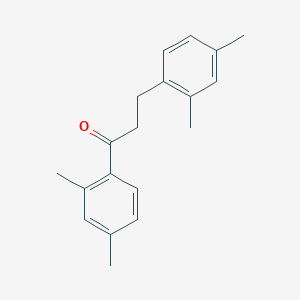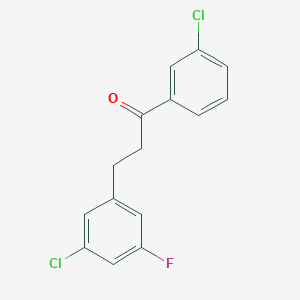
3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11Cl2FO . It has a molecular weight of 297.1 g/mol .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone consists of a propanone group attached to two phenyl rings. One of the phenyl rings has a chlorine atom at the 3-position and a fluorine atom at the 5-position. The other phenyl ring has a chlorine atom at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone include a molecular weight of 297.1 g/mol, a computed XLogP3-AA value of 4.9, and a topological polar surface area of 17.1 Ų . It has a rotatable bond count of 4 and a heavy atom count of 19 .Scientific Research Applications
Pharmaceutical Research Antagonists for Cannabinoid-1 Receptor
Compounds related to 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone are used in pharmaceutical research, particularly in the development of antagonists and/or inverse agonists for the cannabinoid-1 receptor. These compounds are significant in studying potential treatments for conditions such as obesity and metabolic syndrome by modulating the endocannabinoid system .
Pain and Inflammation Treatment PGE2 Receptor EP4 Antagonists
Another application in pharmaceutical research is the development of substituted N-(arylmethyl)aryloxy arylcarboxamide and heteroarylcarboxamide antagonists for the PGE2 receptor EP4. These antagonists are researched for their potential use in treating pain, inflammation, osteoarthritis, and rheumatoid arthritis .
Bio-catalyzed Asymmetric Reduction
In chemical synthesis, 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone may be used as a reactant in bio-catalyzed asymmetric reduction methods. This process is important for producing enantiomerically pure substances, which are crucial in creating drugs with specific desired effects and reducing side effects .
Synthesis of Serotonin Reuptake Inhibitors
The compound can also be involved in synthesizing selective serotonin reuptake inhibitors (SSRIs), such as (S)-Dapoxetine. SSRIs are a class of drugs typically used as antidepressants in the treatment of major depressive disorder and anxiety disorders .
Enantioselective Phenylation
The influence of solvents and temperature on yield and enantioselectivity during phenylation using 3’-Chloropropiophenone has been investigated. This research is vital for optimizing conditions to achieve high yield and desired enantiomeric excess in pharmaceutical compounds .
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOSCMMOPNKQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644950 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898750-52-2 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

